molecular formula C18H22ClN3OS B4285143 4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide

4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide

Cat. No.: B4285143
M. Wt: 363.9 g/mol
InChI Key: QSTGXJBOFDFZHN-UHFFFAOYSA-N
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Description

4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring, a thienyl group, and a carboxamide linkage, making it structurally unique and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide typically involves multiple steps:

    Formation of the Thienyl Intermediate: The initial step involves the chlorination of thiophene to produce 5-chloro-2-thiophenemethanol.

    Coupling with Piperazine: The thienyl intermediate is then reacted with piperazine under basic conditions to form the piperazine-thienyl intermediate.

    Amidation Reaction: The final step involves the amidation of the piperazine-thienyl intermediate with 3,5-dimethylbenzoyl chloride to yield the target compound.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and piperazine moieties.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom on the thienyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Produces sulfoxides or sulfones.

    Reduction: Yields primary or secondary amines.

    Substitution: Results in various substituted thienyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, it serves as a probe to study receptor-ligand interactions due to its ability to bind to specific protein targets.

Medicine

Medically, it has potential applications as an anti-inflammatory or anti-cancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

Industrially, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to downstream effects in biological pathways. For instance, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-bromo-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide
  • 4-[(5-methyl-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide

Uniqueness

Compared to similar compounds, 4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding affinity to biological targets. This makes it particularly useful in applications where specific interactions are required.

Properties

IUPAC Name

4-[(5-chlorothiophen-2-yl)methyl]-N-(3,5-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c1-13-9-14(2)11-15(10-13)20-18(23)22-7-5-21(6-8-22)12-16-3-4-17(19)24-16/h3-4,9-11H,5-8,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTGXJBOFDFZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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